![molecular formula C22H30N2O6 B5022558 1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)
1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, commonly known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the nervous system and other biological processes.
作用機序
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a positive allosteric modulator of nicotinic acetylcholine receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent effects on the nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including increasing the release of neurotransmitters, enhancing memory and learning, and reducing anxiety and depression. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of CPP is its ability to cross the blood-brain barrier and interact with the nervous system. This makes it a valuable tool for studying the mechanisms of action of various neurotransmitter systems and their effects on behavior and cognition. However, one limitation of CPP is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving CPP. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases, based on the mechanisms of action of CPP and other related compounds. Another area of interest is in the study of the effects of CPP on other physiological systems, such as the immune system and cardiovascular system. Overall, CPP is a valuable tool for scientific research and has the potential to lead to many new discoveries in the field of neuroscience and beyond.
合成法
CPP can be synthesized through a multistep process that involves the reaction of piperazine with 3-cyclohexen-1-carboxaldehyde, followed by the addition of 4-methylphenoxyacetic acid and subsequent oxalation. This method has been well-established in the scientific literature and has been used to produce CPP in large quantities for research purposes.
科学的研究の応用
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. It has been shown to enhance the release of acetylcholine, dopamine, and serotonin, among other neurotransmitters, and has been used to study the mechanisms of action of these systems in the brain.
特性
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2.C2H2O4/c1-17-7-9-19(10-8-17)24-16-20(23)22-13-11-21(12-14-22)15-18-5-3-2-4-6-18;3-1(4)2(5)6/h2-3,7-10,18H,4-6,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTSYLZKHBNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

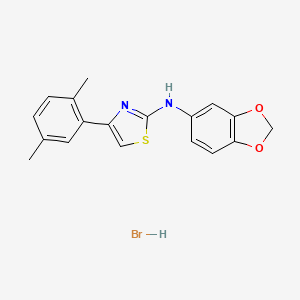
![6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)
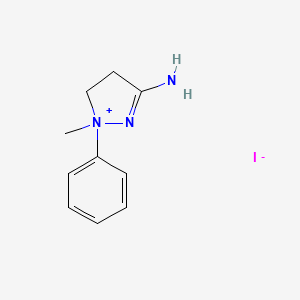
![ethyl 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5022520.png)
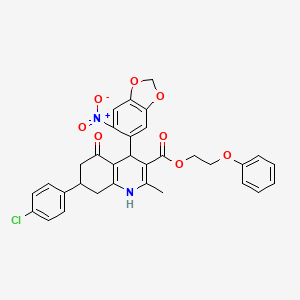


![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)
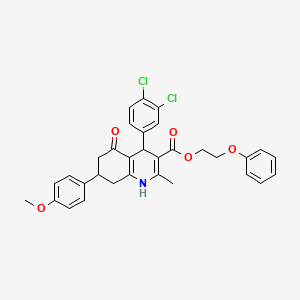
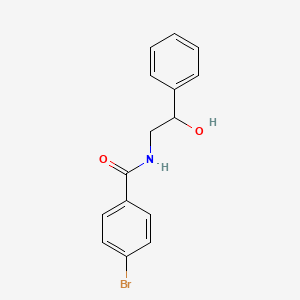
![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)